molecular formula C11H10N2OS B1486745 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol CAS No. 1412953-07-1

2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol

Cat. No. B1486745
M. Wt: 218.28 g/mol
InChI Key: PICIPMHIYJGSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol” is a chemical compound with the molecular formula C11H10N2OS and a molecular weight of 218.28 g/mol. It contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a chalcone-bearing thiophene nucleus as a starting compound . For instance, a series of novel pyrimidine derivatives were synthesized using a chalcone-bearing thiophen nucleus, which was prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde . This compound then reacted with thiourea to obtain a pyrimidinthiol derivative .

Scientific Research Applications

1. Synthesis and Biological Screening

2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol derivatives have been synthesized and screened for various biological activities. These compounds have been investigated for their potential anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some derivatives exhibit significant anti-inflammatory and analgesic activities, indicating potential therapeutic applications (Bhat, Kumar, Nisar, & Kumar, 2014).

2. Antimicrobial Activities

These derivatives have been evaluated for antimicrobial activities. Several studies have demonstrated their efficacy against various bacterial and fungal strains, suggesting their use in developing novel antimicrobial agents. Some derivatives display potent activities against Gram-positive and Gram-negative bacteria as well as fungi (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).

3. Antioxidant and Anti-inflammatory Properties

Certain derivatives of 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol have been found to possess potent antioxidant and anti-inflammatory properties. These properties are significant for the development of new therapeutic agents in the treatment of diseases associated with oxidative stress and inflammation (Shehab, Abdellattif, & Mouneir, 2018).

4. Design and Synthesis for Specific Biological Targets

These compounds have been designed and synthesized to target specific biological pathways. For example, derivatives have been developed as inhibitors of the CDK2 enzyme, demonstrating significant anti-proliferative activity against various human cancer cell lines. This highlights their potential in cancer therapy (Abdel-Rahman, Shaban, Nassar, El-kady, Ismail, Mahmoud, Awad, & El‐Sayed, 2021).

5. Pesticidal Activities

Research also indicates the application of these compounds in the agricultural sector. Derivatives have shown efficacy as pesticides, displaying larvicidal activities against mosquito larvae and fungicidal activities against plant pathogens (Choi, Nam, Kim, Kim, Park, Bae, Park, Jeon, & Lee, 2015).

properties

IUPAC Name

2-cyclopropyl-4-thiophen-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c14-10-5-9(8-3-4-15-6-8)12-11(13-10)7-1-2-7/h3-7H,1-2H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICIPMHIYJGSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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